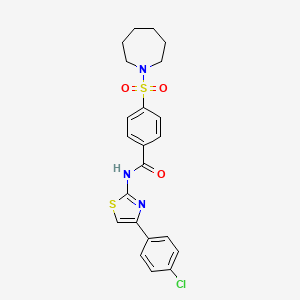
4-(azepan-1-ylsulfonyl)-N-(4-(4-chlorophenyl)thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(azepan-1-ylsulfonyl)-N-(4-(4-chlorophenyl)thiazol-2-yl)benzamide is a chemical compound that has been widely researched for its potential use in various scientific applications. This compound is commonly referred to as ACT-246475 and has been found to have a range of biochemical and physiological effects.
Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Research has explored the synthesis and applications of various azole and benzamide derivatives, highlighting the versatility and potential of these compounds in chemical synthesis and drug development. For instance, studies on the synthetic utilities of o-phenylenediamines suggest approaches for synthesizing benzimidazoles, quinoxalines, and benzodiazepines, which share structural motifs with the compound . The methods developed for these syntheses could provide foundational techniques applicable to the synthesis of 4-(azepan-1-ylsulfonyl)-N-(4-(4-chlorophenyl)thiazol-2-yl)benzamide, emphasizing the importance of azolylthiazoles in medicinal chemistry.
Pharmacological Potential
The pharmacological exploration of benzamide and azole derivatives has revealed a range of potential therapeutic applications, including antifungal, anti-inflammatory, and antitumor activities. For example, the conversion of benzimidazoles, imidazothiazoles, and imidazoles into potent CNS drugs demonstrates the significant potential of these compounds in addressing central nervous system diseases, which could extend to related compounds like 4-(azepan-1-ylsulfonyl)-N-(4-(4-chlorophenyl)thiazol-2-yl)benzamide (Saganuwan, 2020). Additionally, the synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles highlight the chemical and biological properties of phosphorylated azole derivatives, suggesting a wide range of synthetic and pharmacological applications (Abdurakhmanova et al., 2018).
properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O3S2/c23-18-9-5-16(6-10-18)20-15-30-22(24-20)25-21(27)17-7-11-19(12-8-17)31(28,29)26-13-3-1-2-4-14-26/h5-12,15H,1-4,13-14H2,(H,24,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTFFETVMHNYBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

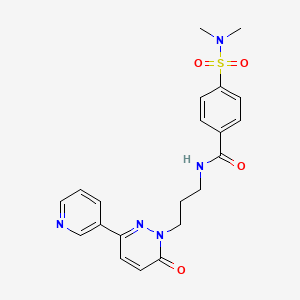
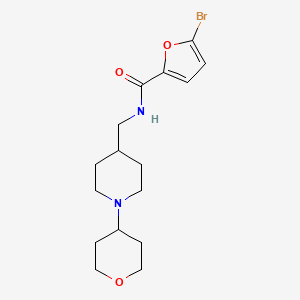
![1-(benzo[d][1,3]dioxol-5-yl)-3-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2386459.png)

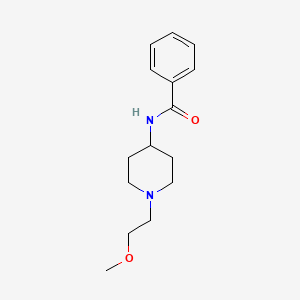
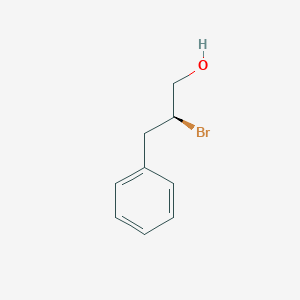

![N-[(3-methoxyphenyl)methyl]-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2386466.png)

![Methyl 7-methyl-2-(methylthio)-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2386473.png)

![4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)butanoic acid](/img/structure/B2386475.png)
![(Z)-ethyl 1-isobutyl-2-((2-methyl-3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2386476.png)
